6-iodo-9H-pyrido[2,3-b]indole
Description
6-Iodo-9H-pyrido[2,3-b]indole is a halogenated heterocyclic aromatic amine (HAA) featuring a pyridoindole scaffold with an iodine substituent at position 4. The iodine substitution likely influences its electronic properties, metabolic stability, and interaction with biological targets, distinguishing it from related compounds.
Properties
Molecular Formula |
C11H7IN2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
6-iodo-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H7IN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14) |
InChI Key |
DEJZGTYMRGPESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9H-pyrido[2,3-b]indole typically involves the iodination of 9H-pyrido[2,3-b]indole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for 6-iodo-9H-pyrido[2,3-b]indole are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Oxidation and reduction reactions modify the indole ring, leading to various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Iodo-9H-pyrido[2,3-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-iodo-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets. The iodine atom’s presence enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, affecting biological pathways. The compound can intercalate with DNA, inhibit enzymes, or modulate receptor activities, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Differences :
- 6-Iodo vs. 6-Bromo-4-Chloro : Both compounds share a pyridoindole core but differ in halogen substituents. The 6-iodo derivative has a single iodine atom at position 6, while the bromo-chloro analog has bromine (position 6) and chlorine (position 4) .
- Impact of Halogen Type : Iodine’s larger atomic radius and lower electronegativity compared to bromine and chlorine may alter reactivity, metabolic pathways, and binding affinity to enzymes like cytochrome P450 (CYP) .
Amino-Substituted Derivatives: AαC and MeAαC
Key Compounds :
- AαC (2-Amino-9H-pyrido[2,3-b]indole): A tobacco carcinogen metabolized by CYP1A1/2 into genotoxic intermediates like 2-hydroxyamino-AαC (HONH-AαC) .
Comparison with 6-Iodo Derivative :
- Substituent Effects: While AαC and MeAαC rely on amino groups for metabolic activation, the iodine in 6-iodo-9H-pyrido[2,3-b]indole may block enzymatic oxidation at position 6, redirecting metabolism to other positions (e.g., 3 or 4) .
- Toxicity Profile: AαC and MeAαC are classified as probable human carcinogens (Group 2B by IARC), whereas halogenated derivatives like 6-iodo may exhibit reduced direct genotoxicity but higher environmental persistence .
Other Heterocyclic Aromatic Amines (HAAs): PhIP and IQ
Structural and Functional Contrasts :
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A highly mutagenic HAA found in cooked meats, metabolized by CYP1A2 to form DNA adducts .
- IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): A potent carcinogen requiring metabolic activation via N-hydroxylation .
Key Differences :
- Metabolic Pathways : Unlike PhIP and IQ, which undergo extensive N-oxidation, 6-iodo-9H-pyrido[2,3-b]indole’s iodine may inhibit similar pathways, favoring alternative detoxification routes like glucuronidation .
Tetrahydro-Pyridoindole Derivatives
Structural Modifications :
- Compounds like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole feature a saturated pyridine ring, reducing aromaticity and altering electronic properties .
Functionalized Derivatives: Carboxylic Acid and Methyl Groups
- 9-Methyl-9H-pyrido[3,4-b]indole : Methylation at the 9-position stabilizes the molecule against metabolic degradation, a property that could be relevant for 6-iodo analogs .
Data Tables
Table 1: Structural and Metabolic Comparison of Selected Pyridoindoles
| Compound | Substituents | Key Metabolic Enzymes | Toxicity Profile |
|---|---|---|---|
| 6-Iodo-9H-pyrido[2,3-b]indole | Iodine (C6) | CYP1A1, UGTs* | Unknown (predicted low direct genotoxicity) |
| AαC | Amino (C2) | CYP1A1/2, SULTs | Carcinogenic (Group 2B) |
| 6-Bromo-4-chloro derivative | Br (C6), Cl (C4) | CYP2E1 | Persistent environmental toxicant |
| PhIP | Methyl, phenyl | CYP1A2 | Carcinogenic (Group 2A) |
*Inferred from AαC metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
